Lanthanum(III) trifluoromethanesulfonate

Catalog No.
S755311
CAS No.
52093-26-2
M.F
CHF3LaO3S
M. Wt
288.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) trifluoromethanesulfonate

CAS Number

52093-26-2

Product Name

Lanthanum(III) trifluoromethanesulfonate

IUPAC Name

lanthanum;trifluoromethanesulfonic acid

Molecular Formula

CHF3LaO3S

Molecular Weight

288.98 g/mol

InChI

InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

NAPHXISIYHAKAH-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3]

Synonyms

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[La]

Aldol Reaction

Ln(OTf)₃ effectively catalyzes the Aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. It promotes the condensation of silyl enol ethers with aldehydes, leading to the formation of β-hydroxy carbonyl compounds. This approach offers several advantages, including:

  • High yields and regioselectivity: Ln(OTf)₃ often delivers high yields of the desired product with good control over the regioselectivity (orientation of the newly formed bond). [Source: Sharma, A. K., & Sharma, V. K. (2012). Lanthanide trifluoromethanesulfonates as lewis acid catalysts in aldol reactions. Tetrahedron, 68(44), 9406-9424. ]
  • Mild reaction conditions: The reaction can be performed under mild temperatures and ambient pressure, making it suitable for sensitive substrates.

Baylis-Hillman Reaction

Ln(OTf)₃ serves as an efficient catalyst for the Baylis-Hillman reaction, another important C-C bond-forming reaction. This reaction involves the addition of an activated methyl group (usually from a Michael acceptor) to the α-position of an α,β-unsaturated carbonyl compound. The use of Ln(OTf)₃ in this reaction offers:

  • Broad substrate scope: The catalyst exhibits activity with a wide range of starting materials, enabling the synthesis of diversely functionalized adducts. [Source: Li, C.-J., & Corey, E. J. (2005). Asymmetric Baylis–Hillman reactions catalyzed by lanthanide(III) trifluoromethanesulfonates. Journal of the American Chemical Society, 127(22), 7908-7910. ]
  • Enantioselectivity: In some cases, chiral lanthanide catalysts derived from Ln(OTf)₃ can induce enantioselectivity, leading to the formation of optically pure products.

Michael Additions

Ln(OTf)₃ can promote Michael additions, a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Notably, it can catalyze Michael additions in water, which is an environmentally friendly solvent. This application allows for:

  • Water as reaction medium: Performing the reaction in water eliminates the need for organic solvents, reducing environmental impact and associated costs. [Source: Mukhopadhyay, S., & Maity, G. C. (2005). Lanthanum(III) trifluoromethanesulfonate catalyzed Michael addition of carbon nucleophiles in water. Tetrahedron Letters, 46(22), 3777-3779. ]
  • Good yields and regioselectivity: Similar to other applications, Ln(OTf)₃ often delivers good yields of the desired addition product with good regioselectivity.

Lanthanum(III) trifluoromethanesulfonate is an inorganic compound with the chemical formula (CF3SO3)3La(CF_3SO_3)_3La and a molecular weight of 586.10 g/mol. It appears as a white to almost white crystalline powder and is known for its hygroscopic properties, meaning it can absorb moisture from the air. This compound is categorized as a Lewis acid and is notable for its stability in aqueous environments, which makes it particularly useful in various

Lanthanum(III) trifluoromethanesulfonate acts as a catalyst in several organic reactions, particularly those involving carbon-carbon (C-C) bond formation. Some key reactions include:

  • Friedel-Crafts Reactions: It can be used for acylation and alkylation, often replacing aluminum chloride due to its water tolerance, which allows for easier separation from reaction products .
  • Aldol Reactions: The compound facilitates aldol reactions between silanol ethers and aldehydes, showcasing its utility in synthesizing larger organic molecules .
  • Diels-Alder Reactions: Lanthanum(III) trifluoromethanesulfonate has been employed in Diels-Alder reactions, demonstrating its effectiveness in forming cyclic compounds .

The synthesis of lanthanum(III) trifluoromethanesulfonate typically involves the reaction of lanthanum oxide with triflic acid:

Ln2O3+6HOTf+18H2O2[Ln H29](OTf)3+3H2O\text{Ln}_2\text{O}_3+6\text{HOTf}+18\text{H}_2\text{O}\rightarrow 2[\text{Ln H}_2\text{O }_9](\text{OTf})_3+3\text{H}_2\text{O}

This reaction yields hydrated lanthanide triflates, which can be dehydrated by heating under reduced pressure to produce anhydrous forms .

Lanthanum(III) trifluoromethanesulfonate has a wide range of applications across various industries:

  • Catalysis: Its primary use is as a catalyst in organic synthesis reactions, including esterifications and C-C bond formations .
  • Pharmaceuticals: It plays a role in drug development processes due to its catalytic properties.
  • Material Science: Used in the production of rare-earth magnets and other advanced materials .

Research on the interactions of lanthanum(III) trifluoromethanesulfonate with other compounds indicates its effectiveness as a Lewis acid catalyst. Studies have shown that it can facilitate reactions without the need for organic solvents, thus promoting greener chemistry practices. Its ability to function in aqueous environments allows for easier recovery and reuse compared to traditional catalysts like aluminum chloride .

Lanthanum(III) trifluoromethanesulfonate shares similarities with other lanthanide triflates but possesses unique properties that enhance its utility in specific applications. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Cerium(III) trifluoromethanesulfonate(CF3SO3)3Ce(CF_3SO_3)_3CeOften used in oxidation reactions
Neodymium(III) trifluoromethanesulfonate(CF3SO3)3Nd(CF_3SO_3)_3NdKnown for its magnetic properties
Ytterbium(III) trifluoromethanesulfonate(CF3SO3)3Yb(CF_3SO_3)_3YbUsed in photonic applications

Lanthanum(III) trifluoromethanesulfonate stands out due to its stability in water and effectiveness as a catalyst across diverse

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

288.866212 g/mol

Monoisotopic Mass

288.866212 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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